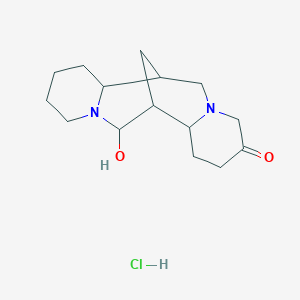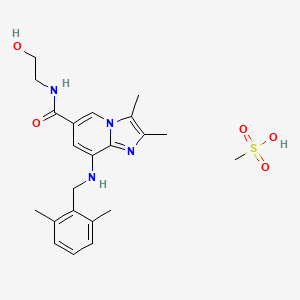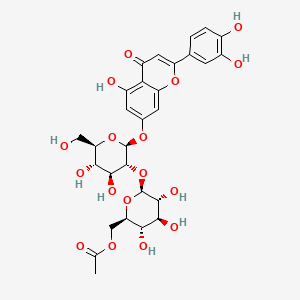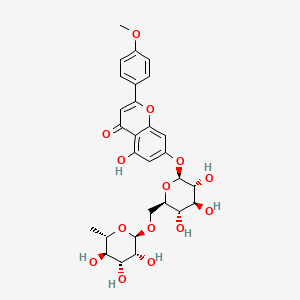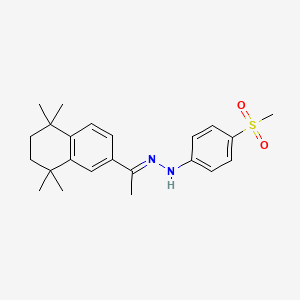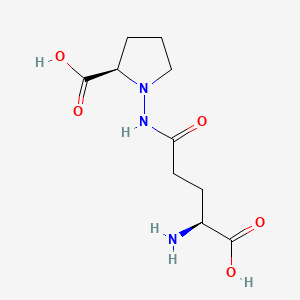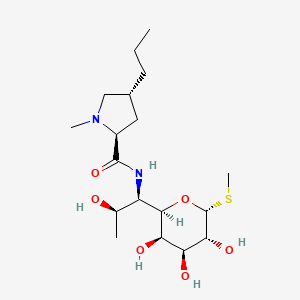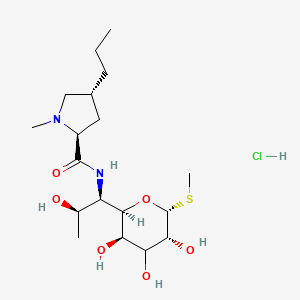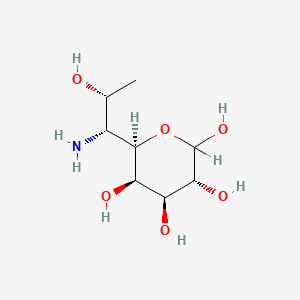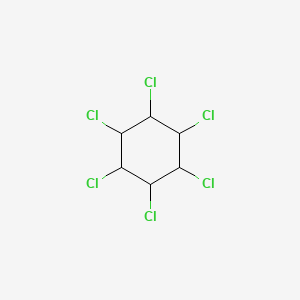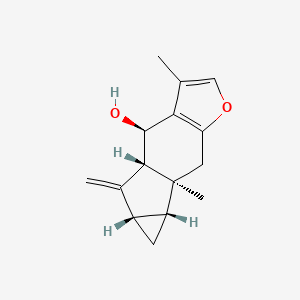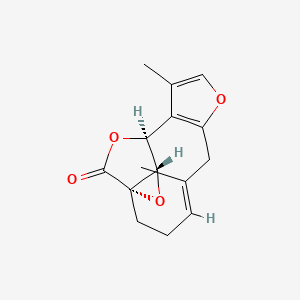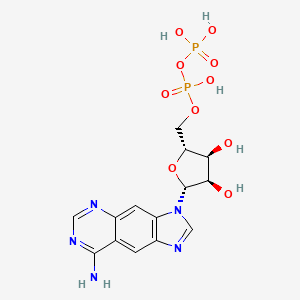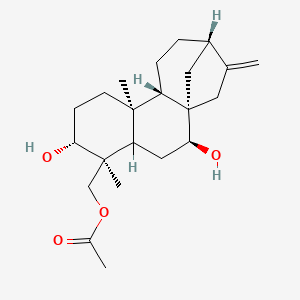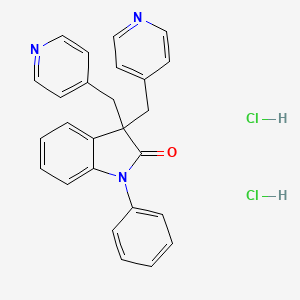
二盐酸利诺必林
描述
Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents (IC50 = 4 - 7 μM) and KV7.1 (KCNQ1) homomeric channels (IC50 = 8.9 μM) . It augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo .
Molecular Structure Analysis
The molecular formula of Linopirdine dihydrochloride is C26H23Cl2N3O . The molecular weight is 464.39 . The chemical name is 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride .Chemical Reactions Analysis
Linopirdine dihydrochloride is a state-dependent inhibitor that favors the activated-subunit of neuronal Kv7/KCNQ channels . It increases the intracellular calcium concentration in HEK293 cells .Physical And Chemical Properties Analysis
Linopirdine dihydrochloride is a solid . It is soluble to 100 mM in water and to 100 mM in DMSO . The storage conditions recommended are desiccation at room temperature .科学研究应用
Linopirdine dihydrochloride is a compound with several scientific research applications. Here’s a detailed analysis focusing on unique applications:
Neurotransmitter Release Enhancement
Linopirdine dihydrochloride enhances neurotransmitter release, particularly acetylcholine, in the brain. This is demonstrated using a two-pulse K±depolarization paradigm in superfused rat brain slices preloaded with [3H]choline .
Cognitive Enhancement
Due to its ability to augment hippocampal acetylcholine release, linopirdine dihydrochloride is studied as a cognitive enhancer, potentially improving learning and memory functions .
Voltage-Gated Potassium Channel Blocker
It acts as a blocker of K V 7 (KCNQ) voltage-gated potassium channels, which are involved in regulating neuronal excitability .
Alzheimer’s Disease Research
Linopirdine dihydrochloride is involved in research related to Alzheimer’s Disease (AD), as it may play a role in understanding the disease and developing therapies .
Glutamate Release
It increases hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons, which is significant for synaptic transmission and plasticity .
Synthesis and Chemical Analysis
The synthesis of linopirdine dihydrochloride follows specific chemical processes, and its analysis contributes to the understanding of its pharmacological properties .
作用机制
Target of Action
Linopirdine dihydrochloride primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in regulating the excitability of neurons . Linopirdine also blocks homomeric KCNQ1 and KCNQ4 voltage-gated potassium channels .
Mode of Action
Linopirdine dihydrochloride acts by blocking the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar . This action results in the disinhibition of acetylcholine release and an increase in hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .
Biochemical Pathways
The blocking of the KCNQ2/3 heteromer M current by Linopirdine dihydrochloride affects the neuronal excitability, leading to increased neurotransmitter release . This action can influence various biochemical pathways, particularly those involving acetylcholine and glutamate, two key neurotransmitters in the brain .
Pharmacokinetics
It’s known that the compound has oral bioavailability
Result of Action
The result of Linopirdine dihydrochloride’s action is an enhancement of cognition . By increasing the release of acetylcholine and glutamate in the brain, it can improve performance in learning and memory tasks . In a murine model, Linopirdine was able to nearly completely reverse the senescence-related decline in cortical c-FOS .
未来方向
Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .
属性
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

